molecular formula C9H12FNO2 B8353218 5-Fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine

5-Fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine

Cat. No.: B8353218
M. Wt: 185.20 g/mol
InChI Key: JDJVNFJBXFWNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

5-fluoro-3-(methoxymethoxymethyl)-2-methylpyridine

InChI

InChI=1S/C9H12FNO2/c1-7-8(5-13-6-12-2)3-9(10)4-11-7/h3-4H,5-6H2,1-2H3

InChI Key

JDJVNFJBXFWNAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)COCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.10 g of 2-chloro-5-fluoro-3-((methoxymethoxy)methyl)pyridine in 3 mL of dioxane, 0.20 g of potassium carbonate, 68 μL of trimethylboroxin and 56 mg of tetrakis(triphenylphosphine)palladium(0) were added, and the mixture was heated under reflux while stirring for 2 hours under a nitrogen atmosphere. Thereto were added 0.20 g of potassium carbonate, 68 μL of trimethylboroxin and 56 mg of tetrakis(triphenylphosphine)palladium(0), and the mixture was heated under reflux while stirring for 2 hours under a nitrogen atmosphere. Thereto were added 0.20 g of potassium carbonate, 68 μL of trimethylboroxin and 56 mg of tetrakis(triphenylphosphine)palladium(0), and the mixture was heated under reflux while stirring for 1 hour under a nitrogen atmosphere. The insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography using an eluent of chloroform:methanol=100:1 to obtain 93 mg of a colorless oily substance. The substance was purified by basic silica gel column chromatography using an eluent of chloroform to obtain 64 mg of 5-fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine as a colorless oily substance.
Name
2-chloro-5-fluoro-3-((methoxymethoxy)methyl)pyridine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
68 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
68 μL
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
68 μL
Type
reactant
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Three

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